![molecular formula C18H24N2O2 B11160000 (4-Methylphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B11160000.png)
(4-Methylphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone
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Overview
Description
1-(4-METHYLBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a benzoyl group with a methyl substitution. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-methylbenzoic acid with a suitable acylating agent to form the 4-methylbenzoyl chloride.
Piperidine Ring Formation: The next step involves the reaction of the 4-methylbenzoyl chloride with piperidine under basic conditions to form the 1-(4-methylbenzoyl)piperidine intermediate.
Pyrrolidine Ring Introduction: Finally, the 1-(4-methylbenzoyl)piperidine is reacted with pyrrolidine-1-carbonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-METHYLBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE: shares similarities with other piperidine and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of 1-(4-METHYLBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
[1-(4-methylbenzoyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H24N2O2/c1-14-4-6-15(7-5-14)17(21)20-12-8-16(9-13-20)18(22)19-10-2-3-11-19/h4-7,16H,2-3,8-13H2,1H3 |
InChI Key |
FKGXPSSCXVLNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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